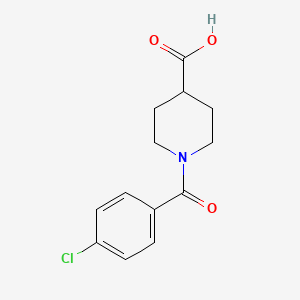

1-(4-Chlorobenzoyl)piperidine-4-carboxylic acid

描述

Historical Context of Piperidine Carboxylic Acid Derivatives

The development of piperidine carboxylic acid derivatives has deep historical roots in organic chemistry, with the parent compound piperidine first reported in 1850 by Scottish chemist Thomas Anderson and independently in 1852 by French chemist Auguste Cahours. Both researchers obtained piperidine through the reaction of piperine with nitric acid, establishing the foundation for subsequent investigations into this important class of heterocyclic compounds. The natural occurrence of piperidine derivatives, including pipecolic acid found in the Murchison meteorite and various plant species, highlighted the biological significance of these structures early in their scientific history.

Pipecolic acid, or piperidine-2-carboxylic acid, emerged as one of the first recognized members of the piperidine carboxylic acid family, serving as a crucial metabolic intermediate in lysine degradation pathways. The biosynthesis of pipecolic acid from lysine involves the enzyme delta1-piperideine-2-carboxylate reductase, and its accumulation has been associated with various metabolic disorders, including pipecolic acidemia and peroxisomal defects. This early recognition of the biological importance of piperidine carboxylic acids spurred extensive research into related derivatives and their potential therapeutic applications.

The systematic exploration of piperidine carboxylic acid derivatives gained momentum in the latter half of the twentieth century as synthetic methodologies advanced. Researchers discovered that modifications to the piperidine ring, particularly through the introduction of various substituents at different positions, could dramatically alter the biological and chemical properties of these compounds. The development of metal-catalyzed synthetic approaches, including hydrogenation of pyridines and cyclization reactions, provided efficient routes to access diverse piperidine carboxylic acid structures with high selectivity and yield.

| Compound | Year of Discovery | Source | Biological Significance |

|---|---|---|---|

| Piperidine | 1850 | Piperine degradation | Parent heterocycle |

| Pipecolic acid | Early 1900s | Lysine metabolism | Metabolic intermediate |

| Isonipecotic acid | Mid-1900s | Synthetic | GABA receptor partial agonist |

| 4-Chlorobenzoyl derivatives | Late 1900s | Medicinal chemistry | Pharmaceutical applications |

The evolution of piperidine carboxylic acid chemistry has been marked by significant advances in understanding structure-activity relationships and the development of more sophisticated synthetic strategies. Modern approaches to these compounds incorporate principles of green chemistry, stereochemical control, and targeted molecular design based on computational modeling and biological screening. The historical progression from simple natural product isolation to complex pharmaceutical design illustrates the continued importance of piperidine carboxylic acids in chemical research and drug development.

Significance of 4-Chlorobenzoyl Substitution in Medicinal Chemistry

The incorporation of 4-chlorobenzoyl substituents into piperidine carboxylic acid derivatives represents a strategic approach in medicinal chemistry design, leveraging the electronic and steric properties of the chlorinated aromatic system to enhance biological activity and selectivity. Research has demonstrated that 4-chlorobenzoyl piperidine derivatives exhibit significant potential as enzyme inhibitors, particularly in the development of monoacylglycerol lipase inhibitors with improved potency and selectivity profiles. The chlorine atom's electron-withdrawing nature and its position on the benzene ring create specific molecular interactions that can enhance binding affinity to target proteins while maintaining favorable pharmacokinetic properties.

Studies focusing on structural optimization of 4-chlorobenzoylpiperidine derivatives have revealed the critical importance of the chlorine substitution pattern in determining biological activity. Molecular modeling investigations have shown that the 4-chlorobenzoyl moiety can insert into specific protein binding pockets, forming favorable interactions with hydrophobic residues and contributing to enhanced selectivity over related enzymes. The systematic modification of this structural motif has led to the identification of compounds with micromolar potency against target enzymes, demonstrating the value of the chlorinated benzoyl substitution in medicinal chemistry applications.

The pharmaceutical industry has recognized the significance of halogenated aromatic substituents, including 4-chlorobenzoyl groups, in drug design due to their ability to modulate lipophilicity, metabolic stability, and protein binding interactions. Piperidine derivatives are present in more than twenty classes of pharmaceuticals, and the incorporation of chlorinated benzoyl substituents has expanded the therapeutic potential of this scaffold. The 4-chlorobenzoyl substitution pattern has been particularly valuable in the development of central nervous system active compounds, where the balance between lipophilicity and polar surface area is crucial for blood-brain barrier penetration.

| Property | Effect of 4-Chlorobenzoyl Substitution | Medicinal Chemistry Benefit |

|---|---|---|

| Lipophilicity | Moderate increase | Enhanced membrane permeability |

| Electronic properties | Electron-withdrawing | Altered binding interactions |

| Metabolic stability | Improved resistance to oxidation | Extended half-life |

| Selectivity | Enhanced target specificity | Reduced off-target effects |

Research into 4-chlorobenzoylpiperidine carboxylic acid derivatives has extended beyond enzyme inhibition to include applications in receptor modulation and as synthetic intermediates for more complex pharmaceutical agents. The versatility of this structural framework allows for additional modifications while maintaining the beneficial properties conferred by the chlorinated benzoyl substitution. Patent literature has documented numerous applications of these compounds as active pharmaceutical ingredients, highlighting their continued importance in drug discovery and development efforts across multiple therapeutic areas.

属性

IUPAC Name |

1-(4-chlorobenzoyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClNO3/c14-11-3-1-9(2-4-11)12(16)15-7-5-10(6-8-15)13(17)18/h1-4,10H,5-8H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGLQAKJRFPNIJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80353324 | |

| Record name | 1-(4-Chlorobenzoyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

379724-54-6 | |

| Record name | 1-(4-Chlorobenzoyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: 1-(4-Chlorobenzoyl)piperidine-4-carboxylic acid can be synthesized through several synthetic routes. One common method involves the reaction of 4-chlorobenzoyl chloride with piperidine-4-carboxylic acid in the presence of a suitable base, such as triethylamine, to form the desired product. The reaction is typically carried out in an organic solvent, such as dichloromethane, under anhydrous conditions to prevent hydrolysis of the reactants.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions: 1-(4-Chlorobenzoyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound, potentially leading to the formation of carboxylic acid derivatives.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the carboxylic acid group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the chloro group, with nucleophiles such as hydroxide or alkoxide ions.

Major Products Formed:

Oxidation: Formation of carboxylic acid derivatives.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted piperidine derivatives.

科学研究应用

Structural Characteristics and Synthesis

The compound is characterized by a piperidine ring substituted with a 4-chlorobenzoyl group and a carboxylic acid moiety. Its synthesis typically involves the amide coupling of 4-(4-chlorobenzoyl)piperidine with various carboxylic acids, utilizing reagents such as HATU and DIPEA in organic solvents like DMF . The structural optimization of derivatives has been reported to enhance its biological activity, particularly against cancer cell lines.

Role as a MAGL Inhibitor

2.1 Mechanism of Action

Monoacylglycerol lipase (MAGL) is an enzyme involved in the hydrolysis of monoacylglycerols, which play critical roles in endocannabinoid signaling. Inhibition of MAGL can lead to increased levels of endocannabinoids, providing therapeutic benefits for conditions such as pain, inflammation, and cancer .

1-(4-Chlorobenzoyl)piperidine-4-carboxylic acid has been identified as a reversible MAGL inhibitor, which is advantageous compared to irreversible inhibitors that can cause significant side effects. The compound demonstrates a Ki value of 8.6 µM, indicating its potency in inhibiting MAGL activity .

Pharmacological Applications

3.1 Cancer Research

The compound has shown promise in cancer research due to its ability to inhibit MAGL reversibly. Studies have indicated that MAGL inhibitors can reduce tumor growth and improve the efficacy of chemotherapeutic agents by modulating the endocannabinoid system .

Recent research highlighted that structural modifications of the compound led to the development of more potent MAGL inhibitors with improved selectivity and reduced off-target effects, making them suitable candidates for further preclinical studies .

3.2 Neurological Disorders

Given the role of endocannabinoids in neuroprotection and synaptic plasticity, this compound may also be explored for therapeutic applications in neurological disorders such as multiple sclerosis and Alzheimer's disease. The reversible nature of its inhibition could mitigate the adverse effects associated with chronic MAGL inhibition observed with other compounds .

Case Studies and Experimental Findings

作用机制

The mechanism by which 1-(4-Chlorobenzoyl)piperidine-4-carboxylic acid exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.

相似化合物的比较

1-(3-chlorobenzoyl)piperidine-4-carboxylic acid

1-(4-boronobenzoyl)piperidine-4-carboxylic acid

生物活性

1-(4-Chlorobenzoyl)piperidine-4-carboxylic acid is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound, with the chemical formula C13H14ClNO3, features a piperidine ring substituted with a 4-chlorobenzoyl group and a carboxylic acid functional group. This unique structure may contribute to its interaction with various biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 267.71 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| LogP | Not specified |

Binding Affinity Studies

Research indicates that this compound exhibits binding affinity to several biological targets. Interaction studies have shown that this compound may inhibit specific enzymes or receptors, which could be pivotal in developing therapeutic agents.

Antiviral Activity

A study highlighted the potential antiviral properties of piperidine derivatives, suggesting that modifications similar to those found in this compound could enhance efficacy against viruses such as cytomegalovirus and SARS-CoV-2. The structural characteristics of piperidine derivatives are believed to play a significant role in their biological activity .

Antitumor Activity

The compound's analogs have been evaluated for their antitumor properties. For instance, compounds with similar piperidine frameworks have shown selective inhibition of coactivator-associated arginine methyltransferase 1 (CARM1), which is implicated in hormone-dependent tumors such as prostate and breast cancer . The structure-activity relationship (SAR) analysis indicates that the presence of specific substituents can significantly enhance cytotoxicity against cancer cell lines .

Case Study 1: Antiviral Efficacy

In a study focusing on carbohydrate derivatives of piperidin-4-one, compounds similar to this compound were evaluated for their antiviral activity. Results indicated high selectivity in inhibiting viral replication, suggesting that further research could lead to effective antiviral agents .

Case Study 2: Anticancer Properties

Another investigation into piperidine derivatives revealed that certain modifications increased the compounds' ability to inhibit tumor growth in vitro. The study reported IC50 values indicating significant cytotoxic effects against various cancer cell lines .

Table 2: Biological Activity Summary

| Activity Type | Effectiveness (IC50) | Reference |

|---|---|---|

| Antiviral | High selectivity | Abdelshaheed et al., 2021 |

| Antitumor | Significant cytotoxicity | Cheng et al., 2011 |

常见问题

Q. What established synthetic routes are used to prepare 1-(4-Chlorobenzoyl)piperidine-4-carboxylic acid?

- Methodological Answer : A common approach involves hydrolyzing ester precursors under basic conditions. For example, ethyl esters of structurally analogous piperidine derivatives (e.g., 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylic acid) are saponified using aqueous NaOH, followed by acidification to precipitate the carboxylic acid . Alternatively, acylation of piperidine-4-carboxylic acid with 4-chlorobenzoyl chloride in the presence of a base (e.g., triethylamine) can yield the target compound. Reaction conditions (e.g., 24-hour stirring at room temperature) and purification via ethanol recrystallization are critical for reproducibility .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- ¹H NMR : Key peaks include aromatic protons (δ 7.49–8.09 ppm for the 4-chlorobenzoyl group) and piperidine CH signals (δ 1.52–3.42 ppm). Discrepancies in splitting patterns may indicate stereochemical impurities .

- IR : Stretching vibrations for the carbonyl group (1687–1730 cm⁻¹) and carboxylic acid O-H (broad ~3259 cm⁻¹) confirm functional groups .

- Elemental Analysis : Matches between calculated and observed %C, %H, and %N validate purity (e.g., <0.5% deviation) .

Q. How can researchers confirm the purity of synthesized batches?

- Methodological Answer :

- Melting Point Analysis : Sharp melting ranges (e.g., 162–163°C for analogous compounds) indicate purity .

- HPLC : Retention time consistency and absence of secondary peaks confirm no residual solvents or byproducts .

- Recrystallization : Ethanol or water-ethanol mixtures effectively remove impurities, as demonstrated in small-scale syntheses of related piperidine derivatives .

Advanced Research Questions

Q. How can contradictory NMR data be resolved during structural validation?

- Methodological Answer :

- Deuteration Solvents : Use DMSO-d₆ to enhance solubility and resolve overlapping proton signals, particularly for aromatic and NH groups .

- 2D NMR (COSY, HSQC) : Assign ambiguous peaks by correlating ¹H-¹H couplings and ¹³C-¹H connectivity .

- Impurity Profiling : Compare with byproducts from similar reactions (e.g., acetylated side products in piperidine acylation) .

Q. What strategies optimize reaction yield in large-scale syntheses?

- Methodological Answer :

- Catalyst Screening : Transition-metal catalysts (e.g., palladium) improve coupling efficiency in benzoylation steps .

- Temperature Control : Gradual addition of acylating agents prevents exothermic side reactions .

- Workup Optimization : Replace vacuum distillation with fractional crystallization to minimize product loss during purification .

Q. How can this compound be functionalized for biological activity studies?

- Methodological Answer :

- Amide Coupling : React the carboxylic acid with amines (e.g., HATU/DMAP-mediated coupling) to generate derivatives for enzyme inhibition assays .

- Heterocyclic Modifications : Introduce substituents via Suzuki-Miyaura cross-coupling on the chlorophenyl ring, leveraging protocols for analogous pyridine-oxazolo systems .

Q. What computational methods predict solubility and logP for formulation studies?

- Methodological Answer :

- QSAR Models : Use PubChem-derived descriptors (e.g., topological polar surface area) to estimate logP (-0.194 to 0.283 for related compounds) .

- Solvent Screening : Test dimethylformamide (DMF) or DMSO for stock solutions, followed by dilution in aqueous buffers (pH 3–7) to mimic physiological conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。